2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one
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Overview
Description
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylhydrazinylidene group attached to an acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one typically involves the reaction of acenaphthenequinone with phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction can produce hydrazine-substituted acenaphthylenes.
Scientific Research Applications
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one involves its interaction with molecular targets through the hydrazone linkage. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylhydrazinylidene)acenaphthene
- 2-(2-Phenylhydrazinylidene)acenaphthylene
Uniqueness
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
13152-81-3 |
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Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-(phenylhydrazinylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15-11-5-7-12-6-4-10-14(16(12)15)17(18)20-19-13-8-2-1-3-9-13/h1-11,19H |
InChI Key |
HCOFEPAPGOGFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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